

Application Notes and Protocols for ASK1-IN-1

In Vitro Assay

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Compound of Interest

Compound Name: ASK1-IN-1

Cat. No.: B11933804

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This document provides detailed application notes and protocols for the in vitro assessment of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, with a specific focus on **ASK1-IN-1**.

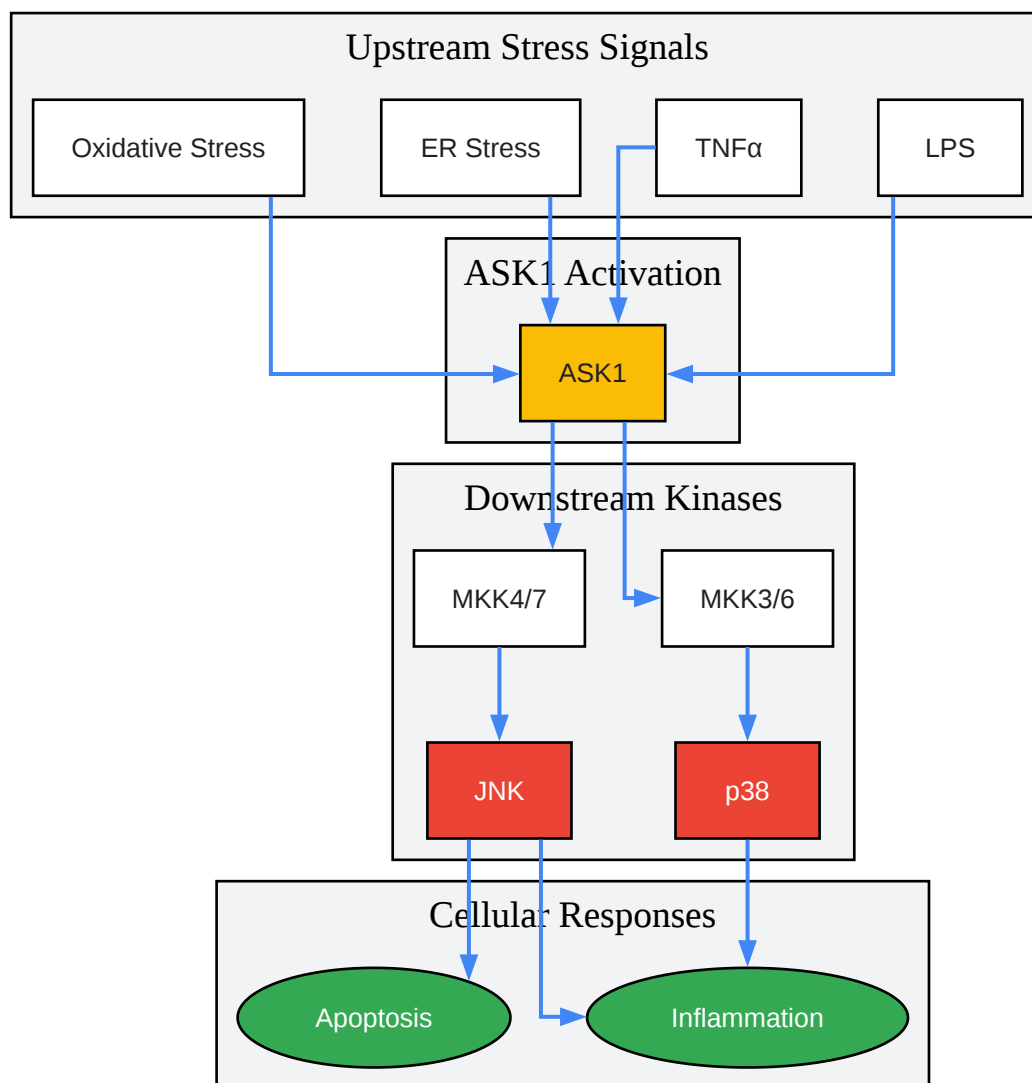
Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses.[1] It is activated by a variety of stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, calcium influx, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and Lipopolysaccharide (LPS).[2] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the activation of MKK3, MKK4 (SEK1), and MKK6, which in turn activate p38 MAPKs and c-Jun N-terminal kinases (JNKs).[1] This signaling pathway plays a crucial role in regulating inflammation, apoptosis, and cellular differentiation. Dysregulation of the ASK1 pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making ASK1 an attractive therapeutic target.

ASK1-IN-1 is a potent, central nervous system (CNS)-penetrant inhibitor of ASK1. In biochemical assays, it demonstrates an IC₅₀ of 21 nM, and in cellular assays, it has an IC₅₀ of 138 nM.[3]

ASK1 Signaling Pathway

The following diagram illustrates the canonical ASK1 signaling pathway, highlighting key upstream activators and downstream effectors.



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Figure 1: Simplified ASK1 signaling cascade.

Quantitative Data of ASK1 Inhibitors

The following table summarizes the in vitro potency of **ASK1-IN-1** and other selected ASK1 inhibitors. This data is essential for comparing the efficacy of different compounds and for

selecting appropriate concentrations for in vitro experiments.

Compound	Type of Assay	IC50 (nM)	Reference
ASK1-IN-1	Biochemical	21	[3]
ASK1-IN-1	Cellular	138	[3]
ASK1-IN-2	Biochemical	32.8	[4][5]
ASK1-IN-3	Biochemical	33.8	[3]
ASK1-IN-4	Biochemical	200	[6]
ASK1-IN-8	Biochemical	1.8	[3][6]
Selonsertib (GS-4997)	Biochemical	-	Orally bioavailable inhibitor
NQDI-1	Biochemical	3000 (Ki=500)	[6]
TC ASK 10	Biochemical	14	[6]
MSC 2032964A	Biochemical	93	[6]

Experimental Protocols

In Vitro Kinase Assay using ADP-Glo™ Technology

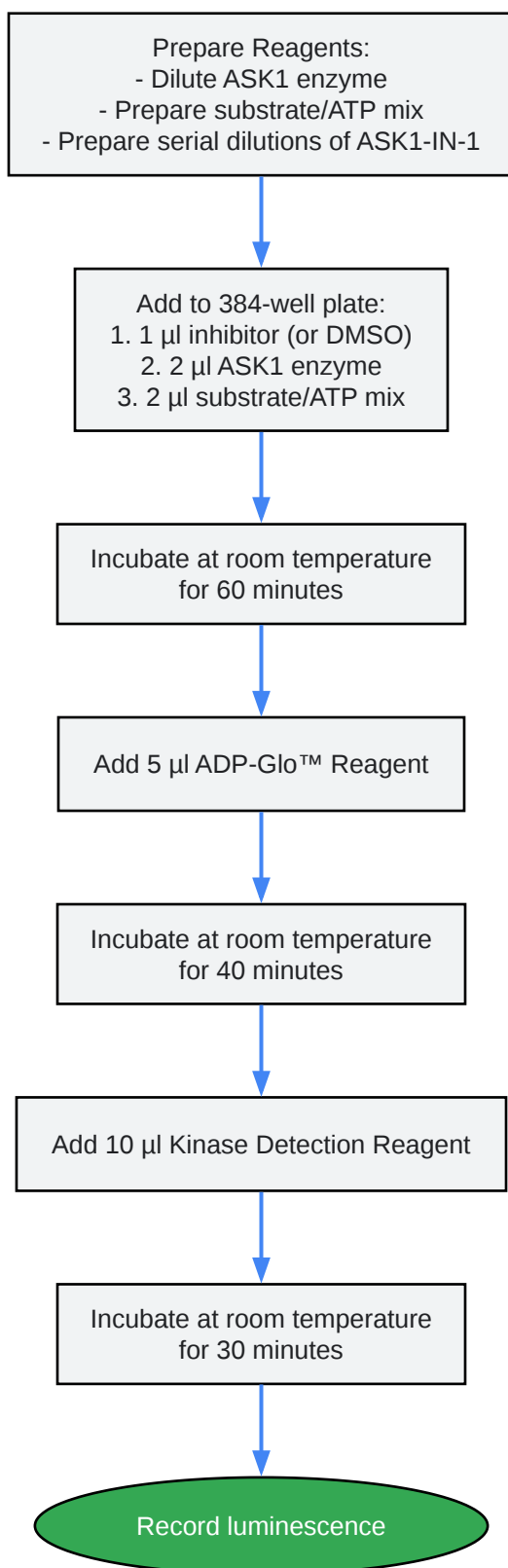
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 value of **ASK1-IN-1**.^[1] The assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

- Recombinant human ASK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- **ASK1-IN-1** (or other inhibitors)

- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- 384-well white plates
- Plate reader capable of measuring luminescence

Experimental Workflow Diagram:



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Figure 2: Workflow for the ADP-Glo™ ASK1 kinase assay.

Detailed Protocol:

- Reagent Preparation:
 - Prepare a stock solution of **ASK1-IN-1** in DMSO. Perform serial dilutions in kinase buffer to achieve the desired concentration range for IC₅₀ determination. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
 - Dilute the recombinant ASK1 enzyme in kinase buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
 - Prepare a substrate/ATP mixture in kinase buffer. The concentration of ATP should be close to the K_m value for ASK1 if known, or a standard concentration (e.g., 25 µM) can be used.
- Assay Procedure:
 - Add 1 µl of the serially diluted **ASK1-IN-1** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2 µl of the diluted ASK1 enzyme to each well.
 - Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to each well.
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate the plate at room temperature for 30 minutes.

- Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus to the ASK1 kinase activity.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value of **ASK1-IN-1**.

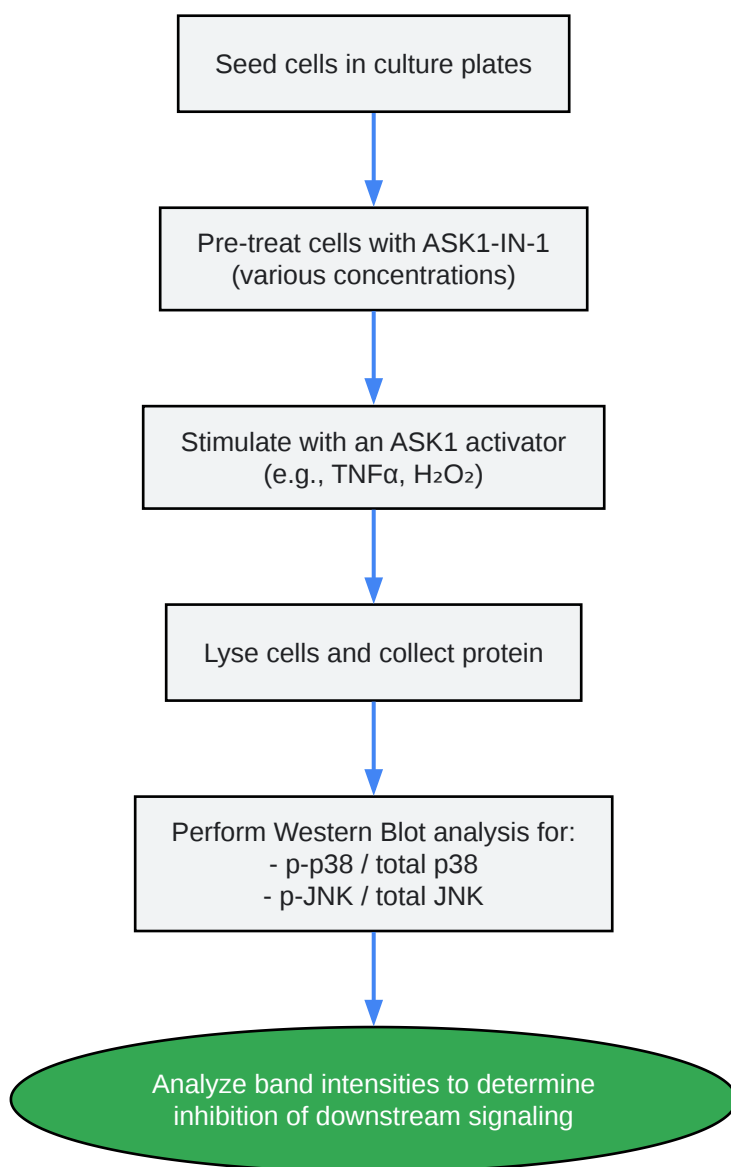
Cell-Based ASK1 Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of **ASK1-IN-1** on the downstream signaling pathway in a cellular context.

Materials:

- A suitable cell line (e.g., HEK293, HeLa, or a disease-relevant cell line)
- Cell culture medium and supplements
- ASK1 activator (e.g., TNF α , H₂O₂)
- **ASK1-IN-1**
- Lysis buffer
- Primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK
- Secondary antibodies (HRP-conjugated)
- Western blot reagents and equipment

Experimental Workflow Diagram:



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Figure 3: Workflow for a cell-based ASK1 inhibition assay.

Detailed Protocol:

- Cell Culture and Treatment:
 - Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.
 - Pre-incubate the cells with various concentrations of **ASK1-IN-1** for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).

- Stimulate the cells with an ASK1 activator (e.g., 20 ng/mL TNF α or 1 mM H₂O₂) for a predetermined time (e.g., 15-30 minutes) to induce ASK1 pathway activation.
- Protein Extraction and Quantification:
 - After stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Western Blot Analysis:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane and then incubate with primary antibodies specific for the phosphorylated (active) forms of p38 and JNK.
 - Subsequently, probe the membranes with antibodies for total p38 and JNK to ensure equal protein loading.
 - Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the phosphorylated proteins to the total protein levels.
 - Calculate the percentage of inhibition of p38 and JNK phosphorylation at each concentration of **ASK1-IN-1** relative to the stimulated control.
 - Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC₅₀ value.

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